molecular formula C14H15N3O2S B2690186 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448045-19-9

6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2690186
CAS No.: 1448045-19-9
M. Wt: 289.35
InChI Key: BJZAOACBMKAJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. This synthetic small molecule features a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, allowing it to interact with a variety of enzyme active sites . The core structure is functionally diversified with a 2,5-dimethylbenzenesulfonyl group, which can influence the compound's physicochemical properties and binding affinity. Compounds based on the pyrrolopyrimidine structure have been extensively investigated as potent inhibitors of protein kinases and dihydrofolate reductase (DHFR), making them valuable tools for studying intracellular signaling pathways and cell proliferation . The 2,4-diaminopyrimidine motif, common in this class of molecules, facilitates critical hydrogen bonding with target enzymes, while hydrophobic substituents can enhance selectivity and potency . Research into analogous pyrrolopyrimidine derivatives has demonstrated their potential in targeted cancer therapies, with some showing efficacy against enzymes like RET kinase and CSF1R, and in overcoming drug-resistant mutations . Furthermore, similar scaffolds are being explored in other therapeutic areas, including as antidiabetic agents through the inhibition of enzymes like α-amylase . This compound serves as a key intermediate for researchers in synthetic and medicinal chemistry aiming to develop novel therapeutic agents for proliferative diseases.

Properties

IUPAC Name

6-(2,5-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-4-11(2)14(5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAOACBMKAJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a pyrrole derivative under acidic or basic conditions. The sulfonylation step is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Substituent(s) on Pyrrolo[3,4-d]pyrimidine Core Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source (Evidence ID)
6-(2,5-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (Target) 2,5-Dimethylbenzenesulfonyl C₁₅H₁₆N₃O₂S 305.37* Potential Bcl-xL inhibition (inferred) N/A (Hypothetical)
6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214) 4-Fluoro-2-methylbenzenesulfonyl C₁₃H₁₂FN₃O₂S 293.32 Increased electronegativity due to fluorine
6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK50193) 4-Ethylbenzenesulfonyl C₁₄H₁₅N₃O₂S 289.35 Enhanced lipophilicity from ethyl group
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine 4-Methylthiadiazole-5-carbonyl + morpholine C₁₄H₁₆N₆O₂S 332.38 Improved solubility via morpholine moiety
Benzyl 4-chloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate Benzyl carboxylate + chlorine C₁₄H₁₂ClN₃O₂ 289.72 Electrophilic chlorine for reactivity tuning
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (Unsubstituted Core) None C₆H₆N₂ 188.23 Baseline structure for derivative studies

Note: Molecular weight calculated based on formula C₁₅H₁₆N₃O₂S.

Structural and Functional Analysis

Sulfonyl Group Variations
  • BK47214 : The 4-fluoro substituent introduces electronegativity, which may enhance hydrogen bonding or dipole interactions in biological systems .
  • BK50193 : The para-ethyl group increases hydrophobicity, likely improving membrane permeability compared to methyl derivatives .
Non-Sulfonyl Analogues
  • Thiadiazole-Morpholine Derivative (): The thiadiazole carbonyl and morpholine ring enhance solubility and introduce hydrogen-bond acceptors, critical for pharmacokinetics .
  • Benzyl Carboxylate-Chlorine Derivative (): The chlorine atom and benzyl ester group provide sites for nucleophilic substitution or hydrolysis, enabling prodrug strategies .
Core Modifications
  • The unsubstituted pyrrolo[3,4-d]pyrimidine core () serves as a scaffold for functionalization. Substituents like sulfonyl groups or halogens significantly alter electronic properties and bioactivity .

Biological Activity

The compound 6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of the pyrrolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes a pyrrolo[3,4-d]pyrimidine core substituted with a sulfonyl group derived from 2,5-dimethylbenzene.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolo-pyrimidines have shown efficacy against breast and colon cancer cells. In vitro assays have indicated that these compounds disrupt cellular proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
AMCF-71.5Apoptosis
BHT-292.0Cell Cycle Arrest

Antiviral Activity

Research has indicated that sulfonamide derivatives exhibit antiviral properties. For example, compounds with similar structures have been evaluated for their ability to inhibit HIV replication. The mechanism often involves interference with viral assembly or replication processes.

CompoundVirusEC50 (µM)Mechanism
CHIV-16.23CA Inhibition
DInfluenza8.40Viral Replication

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo-pyrimidines. Studies indicate that modifications on the sulfonyl group and the position of substituents on the pyrrolo ring significantly influence biological potency.

  • Substituent Size : Larger substituents on the benzene ring generally enhance activity but may also introduce steric hindrance.
  • Positioning : The relative positioning of functional groups affects binding affinity and selectivity towards biological targets.

Case Study 1: Anticancer Efficacy

A study investigated a series of pyrrolo-pyrimidine derivatives against MCF-7 breast cancer cells. The lead compound demonstrated an IC50 value of 1.5 µM, indicating potent anticancer activity through apoptosis induction.

Case Study 2: Antiviral Mechanisms

In another investigation focusing on HIV-1 inhibition, a derivative of the compound was tested in TZM-bl cells. The results showed an EC50 value of 6.23 µM, with mechanisms involving disruption of capsid assembly as confirmed by surface plasmon resonance assays.

Q & A

Q. What protocols ensure reproducibility in biological activity studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, incubation time) and include internal standards (e.g., ciprofloxacin for antimicrobial assays). For in vivo studies, adhere to ARRIVE guidelines for experimental rigor .

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